molecular formula C14H11NO4 B7974028 4'-Methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid

4'-Methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B7974028
M. Wt: 257.24 g/mol
InChI Key: ONCLVTRDVCSNAJ-UHFFFAOYSA-N
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Description

4’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with a complex structure that includes a biphenyl core substituted with a methyl group, a nitro group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, including nitration, methylation, and carboxylation of biphenyl derivatives. One common method involves the nitration of 4-methylbiphenyl using a mixture of nitric acid and sulfuric acid to introduce the nitro group. This is followed by carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium-catalyzed coupling reactions, such as Suzuki coupling, is also common in large-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction to form an amino group, which can further react with other molecules. The carboxylic acid group can form esters and amides, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 4’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

4-(4-methylphenyl)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-2-4-10(5-3-9)12-7-6-11(14(16)17)8-13(12)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCLVTRDVCSNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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